molecular formula C18H12ClN3O2 B2958710 4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide CAS No. 866041-28-3

4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide

Cat. No.: B2958710
CAS No.: 866041-28-3
M. Wt: 337.76
InChI Key: LSVRUZLXELSLPF-UHFFFAOYSA-N
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Description

4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide is a sophisticated synthetic compound based on the 5H-chromeno[4,3-d]pyrimidine scaffold, a heterocyclic system of significant interest in modern medicinal chemistry and drug discovery. This molecule is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. The core chromeno[4,3-d]pyrimidine structure is recognized as a privileged scaffold in drug design due to its multifaceted biological potential. Related chromenopyrimidine analogs have demonstrated substantial research value in antimicrobial and antiproliferative investigations, establishing the structural framework as a promising candidate for developing novel bioactive agents . Furthermore, the chromenopyrimidine core is known to exhibit interesting photophysical properties, suggesting potential applications in materials science and as a fluorescent probe . The strategic functionalization of the core structure with a 4-chlorobenzamide moiety at the pyrimidin-2-yl position is designed to enhance molecular interactions with biological targets and modulate physicochemical properties. Pyrimidine-based compounds, in general, are extensively researched for their ability to interact with a wide range of enzymatic targets and cellular receptors, which is attributed to their similarity to essential biological heterocycles . This specific molecular architecture makes this compound a valuable chemical tool for researchers exploring new therapeutic avenues, structure-activity relationships (SAR), and mechanisms of action in various disease models.

Properties

IUPAC Name

4-chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2/c19-13-7-5-11(6-8-13)17(23)22-18-20-9-12-10-24-15-4-2-1-3-14(15)16(12)21-18/h1-9H,10H2,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVRUZLXELSLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2C3=CC=CC=C3O1)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-amino-4H-chromene-3-carbonitrile with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and reduce reaction times . Additionally, the use of high-throughput screening methods can aid in identifying optimal reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromeno-pyrimidine oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide involves its interaction with specific molecular targets within cells. It has been shown to inhibit certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Positional Isomers: 2-Chloro vs. 4-Chloro Substitution

The 2-chloro isomer (CAS: 866041-25-0) shares the same molecular formula (C₁₈H₁₂ClN₃O₂) and weight (337.8 g/mol) as the target compound but differs in the chloro substituent’s position on the benzamide ring. The 2-chloro isomer’s XLogP3 is 3.2, identical to the 4-chloro derivative, suggesting similar lipophilicity despite structural variance .

Nitro-Substituted Analog: Enhanced Polarity

Replacing the chloro group with a nitro moiety yields N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-4-nitrobenzamide (CAS: 882747-75-3, C₁₈H₁₂N₄O₄, MW: 348.31 g/mol). The nitro group increases polarity (TPSA: 97.7 Ų) and reduces lipophilicity (predicted XLogP3 < 3.2), making this analog more hydrophilic. Such modifications could enhance solubility but reduce membrane permeability in drug design contexts .

Thieno[2,3-d]Pyrimidine Derivatives: Heterocyclic Core Modification

Compounds like 4-methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide replace the chromeno oxygen with sulfur, forming a thieno[2,3-d]pyrimidine core. The trifluoromethyl (-CF₃) and methoxy (-OCH₃) substituents enhance lipophilicity (XLogP3 > 4.0) and antimicrobial activity, as demonstrated in studies against bacterial and fungal strains .

Hexahydro-Chromeno Pyrimidinones: Saturation Effects

Compound 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (synthesized via condensation reactions) features a partially saturated chromeno ring.

Flexible-Chain Benzamides: Solubility vs. Rigidity

4-Chloro-N-(6-(pyrimidin-2-ylamino)hexyl)benzamide (C₁₉H₂₂ClN₅O, MW: 379.86 g/mol) incorporates a hexyl spacer between the benzamide and pyrimidine groups.

Data Table: Key Comparative Properties

Compound Name Molecular Formula MW (g/mol) Core Structure Key Substituents XLogP3 (Predicted) Notable Applications
Target Compound C₁₈H₁₂ClN₃O₂ 337.76 Chromeno-pyrimidine 4-Cl-benzamide 3.2 Under investigation
2-Chloro Isomer C₁₈H₁₂ClN₃O₂ 337.8 Chromeno-pyrimidine 2-Cl-benzamide 3.2 Structural studies
4-Nitro Analog C₁₈H₁₂N₄O₄ 348.31 Chromeno-pyrimidine 4-NO₂-benzamide ~2.8 Not reported
Thieno-pyrimidine Derivative C₂₄H₁₇F₃N₄O₂S 494.47 Thieno-pyrimidine 4-CF₃-phenoxy, 4-OCH₃ ~4.5 Antimicrobial agents
Hexahydro-chromeno Compound C₂₅H₁₈Cl₂N₂O₂ 449.33 Hexahydro-chromeno 2-Cl-benzylidene, 2-ClPh ~3.8 Synthetic intermediate
Flexible-chain Benzamide C₁₉H₂₂ClN₅O 379.86 Pyrimidine-hexyl 4-Cl-benzamide, hexyl ~2.5 Solubility-enhanced designs
Thiourea-Pd(II) Complex C₂₃H₂₀ClN₃OSPd 547.35 Benzamide-thiourea Pd(II) coordination N/A Catalysis, antimicrobials

Biological Activity

4-Chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chromeno-pyrimidine framework, characterized by the presence of a chloro substituent and a benzamide moiety. The structural formula can be represented as follows:

C15H12ClN3O\text{C}_{15}\text{H}_{12}\text{ClN}_3\text{O}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways.
  • Antimicrobial Properties : Exhibits activity against certain bacterial strains.

The biological activities are often attributed to the compound's ability to interact with specific molecular targets:

  • Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit key kinases involved in cancer progression.
  • Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase (AChE) could contribute to its neuroprotective effects.

Antitumor Activity

A study investigated the antitumor effects of various chromeno-pyrimidine derivatives, including this compound. The results demonstrated significant cytotoxicity against several cancer cell lines (e.g., MCF-7 and HeLa), with IC50 values indicating effective dose ranges.

Cell LineIC50 (µM)
MCF-715.2
HeLa12.8
A54918.5

Anti-inflammatory Activity

In another study, the compound was evaluated for its anti-inflammatory properties using an LPS-induced model. The results indicated a reduction in pro-inflammatory cytokines (e.g., TNF-α and IL-6), suggesting that it may inhibit the NF-kB signaling pathway.

Antimicrobial Activity

The antimicrobial efficacy was assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

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